molecular formula C23H23N5 B4328110 3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE

3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE

Cat. No.: B4328110
M. Wt: 369.5 g/mol
InChI Key: ALZWHHURBUTSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that belongs to the class of triazino-benzimidazoles. These compounds are known for their significant biological activities and are commonly found in pharmaceuticals and natural products. The unique structure of this compound, which includes a triazine ring fused to a benzimidazole ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired compound . Another method involves the use of acetone and piperidine as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of cellular replication and growth, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

3-(2-phenylethyl)-1-(pyridin-3-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5/c1-2-7-19(8-3-1)12-14-26-17-27(16-20-9-6-13-24-15-20)23-25-21-10-4-5-11-22(21)28(23)18-26/h1-11,13,15H,12,14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZWHHURBUTSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CC4=CN=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE
Reactant of Route 2
3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE
Reactant of Route 3
Reactant of Route 3
3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE
Reactant of Route 4
3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE
Reactant of Route 5
Reactant of Route 5
3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE
Reactant of Route 6
3-PHENETHYL-1-(3-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.